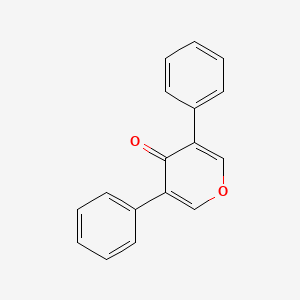

3,5-diphenyl-4H-pyran-4-one

Description

Overview of 4H-Pyran-4-one Heterocycles in Contemporary Organic Chemistry Research

The 4H-pyran-4-one scaffold is a prominent heterocyclic system that holds a significant place in organic and medicinal chemistry. nih.goviau.ir These compounds are widely found in nature and are known for a broad spectrum of biological and pharmacological activities. nih.gov Derivatives of 4H-pyran-4-one have been investigated for use as fungicides, herbicides, and even as therapeutic agents for conditions like asthma and allergies. arkat-usa.org The versatile structure of the pyranone ring, with its conjugated double bonds and reactive carbonyl group, makes it a valuable building block for the synthesis of more complex organic molecules. nih.gov

Significance of 3,5-Diphenyl-4H-pyran-4-one in Modern Chemical Synthesis and Theoretical Studies

Within this important class of compounds, 3,5-diphenyl-4H-pyran-4-one serves as a key intermediate in the synthesis of a variety of functional molecules. Its structure, featuring phenyl groups at the 3 and 5 positions, provides a rigid framework that is foundational for creating more elaborate chemical architectures. It has been used as a precursor for the corresponding 1-methyl-3,5-diaryl-4(1H)pyridones, a class of compounds of interest in medicinal chemistry. tandfonline.com Furthermore, the presence of the diphenyl substituents has been shown to be significant in theoretical studies, particularly concerning the molecule's photophysical properties. Research on related structures suggests that the steric hindrance from these phenyl groups can lead to unique fluorescence behaviors, such as aggregation-induced emission (AIE), where the molecule becomes more emissive in an aggregated state. lookchem.com

Scope and Research Objectives Pertaining to 3,5-Diphenyl-4H-pyran-4-one

The objective of this article is to provide a focused and comprehensive overview of 3,5-diphenyl-4H-pyran-4-one. The scope is strictly limited to its chemical synthesis, methods of purification and structural characterization, its key physicochemical properties, and its reactivity profile. The article will also explore its utility as a synthetic building block and the potential applications of its various derivatives, based on findings from the scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenylpyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17-15(13-7-3-1-4-8-13)11-19-12-16(17)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTAMMMRYKLWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300208 | |

| Record name | 3,5-diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18357-38-5 | |

| Record name | MLS002920279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diphenyl 4h Pyran 4 One and Its Derivatives

Direct Synthesis of the 3,5-Diphenyl-4H-pyran-4-one Core

The direct construction of the 3,5-diphenyl-4H-pyran-4-one ring system can be achieved through several strategic approaches, including condensation reactions and catalytic cyclizations.

Condensation-Based Approaches

Polyphosphoric acid (PPA) serves as an effective reagent for the synthesis of symmetrical 4H-pyran-4-ones. One established method involves the reaction of dibenzyl ketone with glacial acetic acid in the presence of PPA. orgsyn.org The mixture is heated to reflux, and after workup, 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one is obtained. orgsyn.org A detailed procedure published in Organic Syntheses reports a yield of 34-38% for the purified product. orgsyn.org

Another approach utilizes microwave irradiation to accelerate the reaction. A mixture of 1,3-diphenyl-2-propanone, acetic anhydride (B1165640), and polyphosphoric acid under microwave irradiation for a short duration (e.g., 2 minutes) yields 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one. iau.irasianpubs.org This method is presented as a rapid and efficient green protocol. researchgate.net

| Reactants | Reagents | Conditions | Product | Yield | Reference |

| Dibenzyl ketone, Glacial acetic acid | Polyphosphoric acid | Reflux (130–135°C), 1.5 hours | 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one | 34-38% | orgsyn.org |

| 1,3-Diphenyl-2-propanone, Acetic anhydride | Polyphosphoric acid | Microwave irradiation, 2 minutes | 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one | Not specified | iau.irasianpubs.org |

The Vilsmeier reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can be employed in the synthesis of 4H-pyran-4-one derivatives. wikipedia.org While a direct synthesis of the parent 3,5-diphenyl-4H-pyran-4-one using this method is not explicitly detailed in the provided context, the reaction of phenyl benzyl (B1604629) ketone with the Vilsmeier reagent has been shown to produce 3,5-diphenyl-4H-pyran-4-one in a 35% yield. tandfonline.com The versatility of the Vilsmeier reagent allows for various transformations, including formylation and cyclization, making it a valuable tool in heterocyclic synthesis. rsc.orgresearchgate.net For instance, substituted 1,5-diketones can be converted to their corresponding 4H-pyran derivatives in moderate yields using this reagent. researchgate.netias.ac.in

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Phenyl benzyl ketone | Dimethylformamide, Phosphorus oxychloride | Not specified | 3,5-Diphenyl-4H-pyran-4-one | 35% | tandfonline.com |

A transition-metal-free approach for the synthesis of 4-pyrones involves the triflic acid (TfOH)-promoted nucleophilic addition and cyclization of diynones with water. preprints.orgresearchgate.net This method is atom-economical and environmentally benign, providing an efficient route to substituted 4-pyrones. preprints.orgresearchgate.net The reaction is typically carried out by heating the diynone with TfOH in water. researchgate.net Optimization studies have shown that using 1 equivalent of TfOH in water at 100°C for 36 hours can lead to yields as high as 83%. researchgate.net This strategy has been successfully applied to the synthesis of various 4-pyrone derivatives. acs.org

Catalytic and Annulation Strategies

Brønsted acids can catalyze the cycloisomerization of various acetylenic compounds to form heterocyclic systems. Specifically for 4-pyrones, Brønsted acid-catalyzed tandem cyclization of diynones has proven to be a highly effective preparative method. acs.org This approach allows for the synthesis of a range of polysubstituted 4-pyrones with yields reaching up to 99%. acs.org While the specific application to 3,5-diphenyl-4H-pyran-4-one is not explicitly detailed, the general methodology using synthons like 4-acetylenic ketones provides a pathway to furan (B31954) and pyrrole (B145914) derivatives, indicating the potential for extension to pyran-4-ones. researchgate.net The use of acids like trifluoroacetic acid (TFA) or triflic acid (TfOH) can promote the cyclization of diynones in the presence of water to form the 4-pyrone ring. preprints.orgresearchgate.net

Formal [3+3] Annulation with Alkynyl Acylammoniums

A regioselective method for synthesizing functionalized 4H-pyran-4-ones involves a formal [3+3] annulation using alkynyl acylammoniums. nih.gov This strategy employs alkynyl acylammoniums, generated in situ from alkynyl acids, as electrophilic three-carbon (3C) synthons that react with 1,3-dicarbonyl compounds. nih.gov The reaction is promoted through a dual-activation strategy using 4-(dimethylamino)pyridine (DMAP) and a Lewis acid, such as Sc(OTf)₃. nih.govamazonaws.com This protocol provides a pathway for constructing diverse heterocyclic skeletons. nih.gov The process involves charging a flask with the alkynyl acid, a 1,3-dicarbonyl substrate, 1,1'-carbonyldiimidazole (B1668759) (CDI), DMAP, Sc(OTf)₃, molecular sieves, and NaOH in anhydrous 1,2-dichloroethane (B1671644) (DCE). The mixture is then heated to 80°C. amazonaws.com

Synthesis of Functionalized 3,5-Diphenyl-4H-pyran-4-one Derivatives

The functionalization of the 3,5-diphenyl-4H-pyran-4-one scaffold is key to modifying its chemical and physical properties. Introducing oxygen- and nitrogen-containing groups at various positions on the pyranone ring allows for the creation of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Introduction of Oxygen-Containing Functionalities

Hydroxymethyl derivatives of 3,5-diphenyl-4H-pyran-4-one are valuable intermediates for further synthetic transformations. asianpubs.org One common route to these compounds is through the reduction of the corresponding carboxaldehyde derivatives. For instance, Ghandi and coworkers prepared hydroxymethyl-substituted 3,5-diphenyl-4H-pyran-4-ones by reducing the parent carboxaldehydes with sodium borohydride. asianpubs.orgresearchgate.net

Another versatile method starts from bromomethyl derivatives. arkat-usa.org For example, 2-bromomethyl-3,5-diphenyl-6-methyl-4H-pyran-4-one, synthesized via Wohl-Ziegler bromination of the dimethyl precursor with N-bromosuccinimide (NBS), can be converted to its hydroxymethyl analogue. researchgate.netarkat-usa.org This conversion is achieved by first treating the bromomethyl compound with silver acetate (B1210297) in glacial acetic acid to yield the acetoxymethyl derivative. arkat-usa.org Subsequent acidic hydrolysis of the acetoxymethyl intermediate furnishes the desired hydroxymethyl derivative. researchgate.netarkat-usa.org A similar two-step process can be applied to 2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one to produce 2,6-bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one. arkat-usa.org

Additionally, a method involving the reductive cleavage of a N–O bond has been developed. Phthalimidoxymethyl derivatives, prepared from the reaction of bromomethyl-4H-pyran-4-ones with N-hydroxyphthalimide, can be converted to hydroxymethyl derivatives using zinc powder and hydrochloric acid. asianpubs.org

Table 1: Synthesis of Hydroxymethyl Derivatives of 3,5-Diphenyl-4H-pyran-4-one

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-(Acetoxymethyl)-3,5-diphenyl-6-methyl-4H-pyran-4-one | HCl, THF, H₂O, reflux | 3,5-Diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one | 93 | arkat-usa.org |

| 2,6-Bis(acetoxymethyl)-3,5-diphenyl-4H-pyran-4-one | HCl, THF, H₂O, reflux | 2,6-Bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one | 91 | arkat-usa.org |

| 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde | NaBH₄ | 3,5-Diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one | 76 | researchgate.netarkat-usa.org |

| 3,5-Diphenyl-4-oxo-4H-pyran-2,6-dicarboxaldehyde | NaBH₄ | 2,6-Bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one | 69 | researchgate.netarkat-usa.org |

Carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one are synthesized through the oxidation of their corresponding hydroxymethyl precursors. researchgate.netarkat-usa.org A convenient method utilizes barium manganate (B1198562) (BaMnO₄) in a mixture of dichloromethane (B109758) and THF at room temperature for this transformation. researchgate.net This approach successfully converts 3,5-diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one and 2,6-bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one into their respective carboxaldehyde and dicarboxaldehyde derivatives in excellent yields. researchgate.netarkat-usa.org

An alternative pathway to these aldehydes involves the hydrolysis of geminal di- and tri-bromo derivatives. This method, developed for various 4H-pyran-4-ones, treats the bromo derivatives with silver acetate, followed by hydrolysis to yield the carboxaldehyde functional group. cdnsciencepub.com

Table 2: Synthesis of Carboxaldehyde Derivatives via Oxidation

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3,5-Diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one | BaMnO₄, CH₂Cl₂/THF, room temp. | 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde | 97 | researchgate.net |

| 2,6-Bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one | BaMnO₄, CH₂Cl₂/THF, room temp. | 3,5-Diphenyl-4-oxo-4H-pyran-2,6-dicarboxaldehyde | 95 | researchgate.net |

Selenium dioxide (SeO₂) serves as an effective oxidant for the direct conversion of methyl groups on the pyranone ring to carboxaldehydes. asianpubs.orgiau.ir This method has been successfully applied to synthesize mono- and dicarboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one from 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one. asianpubs.orgnih.gov

The reaction can be performed under conventional heating or with microwave assistance, the latter significantly reducing reaction times and improving yields. asianpubs.orgiau.ir For example, refluxing 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one with one equivalent of SeO₂ in dioxane for 32 hours produces the mono-carboxaldehyde in 65% yield. asianpubs.org Using three equivalents of SeO₂ under reflux for 72 hours yields the dicarboxaldehyde in 60% yield. asianpubs.orgiau.ir Microwave irradiation dramatically accelerates this process; reacting the dimethyl precursor with an excess of SeO₂ under solvent-free microwave conditions for just 15 minutes can produce the dicarboxaldehyde in 75% yield. asianpubs.orgiau.ir A key advantage of this method is the ability to reclaim the elemental selenium by-product by reacting it with nitric acid, regenerating the oxidant for subsequent use. asianpubs.orgiau.irnih.gov

Table 3: Synthesis of Carboxaldehyde Derivatives Using Selenium Dioxide

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one | 1 eq. SeO₂, Dioxane, reflux, 32 h | 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde | 65 | asianpubs.org |

| 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one | 3 eq. SeO₂, Dioxane, reflux, 72 h | 3,5-Diphenyl-4-oxo-4H-pyran-2,6-dicarboxaldehyde | 60 | asianpubs.orgiau.ir |

| 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one | 10 eq. SeO₂, Microwave, 15 min | 3,5-Diphenyl-4-oxo-4H-pyran-2,6-dicarboxaldehyde | 75 | asianpubs.orgiau.ir |

Formation of Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functionalities expands the chemical diversity of 3,5-diphenyl-4H-pyran-4-one derivatives. Aldoximes and podands (open-chain crown ether analogues) are notable examples.

Aldoxime derivatives have been synthesized from di(aminoxymethyl)pyranones. mdpi.comresearchgate.net The synthesis begins with the preparation of 2,6-di(N-phthalimidoxymethyl)-3,5-diphenyl-4H-pyran-4-one from 2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one and N-hydroxyphthalimide. mdpi.comresearchgate.net The phthalimido groups are then removed using hydrazine (B178648) hydrate (B1144303) to yield 2,6-di(aminoxymethyl)-3,5-diphenyl-4H-pyran-4-one. mdpi.comresearchgate.net Finally, condensation of this diamine intermediate with aromatic aldehydes, such as benzaldehyde, in the presence of molecular sieves produces the corresponding bis(aldoxime) derivatives. mdpi.comresearchgate.net

Another class of nitrogen-containing derivatives, podands, can be prepared via imination. The reaction of 2,6-dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one with 2-aminophenol (B121084) in refluxing acetonitrile (B52724) yields a bis-imine podand, specifically 2,6-bis((E)-(2-hydroxyphenylimino)methyl)-3,5-diphenyl-4H-pyran-4-one, in high yield. iau.ir These podands are of interest for their potential to complex with metal cations. iau.irpsu.edu

Synthesis of Aldoxime and Aminoxymethyl Analogues

The synthesis of aldoxime and aminoxymethyl analogues of 3,5-diphenyl-4H-pyran-4-one derivatives serves as a pathway to novel compounds with potential applications in medicinal and materials chemistry. A key strategy involves the initial preparation of di(aminoxymethyl) pyranones, which then act as versatile intermediates for the synthesis of aldoximes through condensation reactions. researchgate.net

The synthesis commences with the reaction of di(bromomethyl) pyranones with N-hydroxyphthalimide, which yields di(N-phthalimidoxymethyl) 4H-pyran-4-one derivatives. researchgate.net For instance, the reaction of 3,5-di(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with N-hydroxyphthalimide produces 3,5-di(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-one in a yield of 82.5%. mdpi.com Subsequent hydrazinolysis of these intermediates effectively removes the phthalimide (B116566) protecting group, affording the corresponding di(aminoxymethyl) pyranones. researchgate.net Specifically, 3,5-di(aminoxymethyl)-2,6-diphenyl-4H-pyran-4-one is obtained in a high yield of 91.5%. mdpi.com

These di(aminoxymethyl) pyranones are then subjected to condensation with various aromatic aldehydes to furnish the target aldoxime derivatives. researchgate.net An example is the reaction of 3,5-di(aminoxymethyl)-2,6-diphenyl-4H-pyran-4-one with benzaldehyde, which results in the formation of (E,E)-Benzal[(2,6-diphenyl-3,5-4H-pyran-4-one-diyl)bis(methylene)]dioxime in a 70.1% yield. mdpi.com This multi-step synthesis provides a reliable route to a range of aldoxime derivatives with varied substitution patterns on the aromatic aldehyde component.

Table 1: Synthesis of Aminoxymethyl and Aldoxime Analogues

| Compound Name | Starting Materials | Reagents | Yield (%) |

|---|---|---|---|

| 3,5-Di(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-one | 3,5-Di(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | N-hydroxyphthalimide | 82.5 mdpi.com |

| 3,5-Di(aminoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 3,5-Di(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-one | Hydrazine | 91.5 researchgate.netmdpi.com |

| (E,E)-Benzal[(2,6-diphenyl-3,5-4H-pyran-4-one-diyl)bis(methylene)]dioxime | 3,5-Di(aminoxymethyl)-2,6-diphenyl-4H-pyran-4-one | Benzaldehyde | 70.1 mdpi.com |

Imination Reactions with Aminophenols

Imination reactions provide a direct method for the synthesis of novel podand derivatives of 3,5-diphenyl-4H-pyran-4-one. These reactions involve the condensation of a dicarboxaldehyde derivative of the pyranone with an aminophenol. iau.ir This approach has been successfully employed to create ligands capable of coordinating with metal ions. researchgate.net

A notable example is the synthesis of 2,6-bis((E)-(2-hydroxyphenylimino)methyl)-3,5-diphenyl-4H-pyran-4-one. iau.ir This is achieved through the reaction of 2,6-dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one with 2-aminophenol. iau.ir The reaction is typically carried out in a suitable solvent such as acetonitrile under reflux conditions for several hours. iau.ir This specific imination reaction has been reported to proceed with a high yield of 90%. iau.ir The resulting podand, featuring imine and hydroxyl functionalities, presents potential as an adsorbent for heavy metals. iau.ir

Table 2: Imination Reaction of 2,6-dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one

| Product Name | Reactants | Solvent | Reaction Conditions | Yield (%) |

|---|

Macrocyclic and Open-Chain Ligand Synthesis

Construction of Podand and Crown Ether Structures

The synthesis of podand and crown ether derivatives incorporating the 3,5-diphenyl-4H-pyran-4-one scaffold has been achieved primarily through nucleophilic substitution reactions. nih.govmdpi.com A key precursor for these syntheses is 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one, which allows for the introduction of various functionalities at the 3 and 5 positions. nih.gov

The construction of podand structures involves the reaction of the bis(bromomethyl) derivative with different nucleophiles. For instance, reaction with o-nitrophenol in the presence of a base yields 3,5-bis(2-nitrophenoxymethyl)-2,6-diphenyl-4H-pyran-4-one. nih.gov Similarly, reaction with 2-hydroxymethyl pyridine (B92270) in the presence of sodium hydride produces the corresponding pyridyl-containing podand. nih.gov Other podands have been synthesized using reagents like methoxy (B1213986) ethanol (B145695) and ethoxyethoxy ethanol, leading to flexible open-chain ether ligands. mdpi.com

Crown ethers have also been synthesized from 3,5-disubstituted 4H-pyran-4-one derivatives. nih.gov These macrocyclic structures are formed by reacting the bis(bromomethyl) precursor with bifunctional reagents such as triethylene glycol. nih.gov The choice of the nucleophile and reaction conditions allows for the tailoring of the cavity size and the nature of the donor atoms in the resulting macrocycle.

Table 3: Synthesis of Podand and Crown Ether Derivatives

| Compound Name | Starting Material | Reagent | Yield (%) |

|---|---|---|---|

| 3,5-Bis(2-nitrophenoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | o-Nitrophenol | 47 nih.gov |

| 3,5-Bis-(2-pyridylmethoxymethyl)-2, 6-diphenyl-4H-pyron-4-one | 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 2-Hydroxymethyl pyridine | 67.5 nih.gov |

| 3,5-Bis(methoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 2-Methoxyethanol (B45455) | 62.5 mdpi.com |

| 3,5-Bis(ethoxyethoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | Ethoxyethoxy ethanol | 53 mdpi.com |

Incorporation of Sulfur Heteroatoms in Podands

The incorporation of sulfur atoms into the structure of podands derived from 3,5-diphenyl-4H-pyran-4-one enhances their coordination ability, particularly towards transition metals. asianpubs.orgasianpubs.org The synthesis of these sulfur-containing podands is achieved through the nucleophilic reaction of bis(bromomethyl) derivatives of the pyranone with various sulfur-containing nucleophiles. asianpubs.orgasianpubs.org

A general procedure involves the reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with mercapto compounds such as 8-mercaptoquinoline, mercaptoethanol, and 2-mercaptobenzothiazole. asianpubs.orgasianpubs.org These reactions are typically carried out in a suitable solvent like dry tetrahydrofuran (B95107) (THF) under an inert atmosphere. asianpubs.org The use of a base, such as sodium hydride, facilitates the deprotonation of the thiol, which then acts as the nucleophile. asianpubs.org The resulting sulfur-containing podands have potential applications as ion-selective ligands. asianpubs.org

Table 4: Synthesis of Sulfur-Containing Podands

| Starting Material | Sulfur-Containing Reagent |

|---|---|

| 2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one | 8-Mercaptoquinoline asianpubs.orgasianpubs.org |

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 8-Mercaptoquinoline asianpubs.orgasianpubs.org |

| 2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one | Mercaptoethanol asianpubs.orgasianpubs.org |

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | Mercaptoethanol asianpubs.orgasianpubs.org |

| 2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one | 2-Mercaptobenzothiazole asianpubs.orgasianpubs.org |

Analogues with Extended Phenyl Substituents

Synthesis of Tetraphenyl-4H-pyran-4-one Derivatives

The synthesis of 2,3,5,6-tetraphenyl-4H-pyran-4-one and its derivatives has been the subject of research to develop molecules with interesting optical properties. acs.orgresearchgate.net While older methods for synthesizing the parent tetraphenyl-pyranone existed, they often involved harsh reaction conditions or the use of highly toxic reagents with low yields. acs.org

Table 5: Comparison of Synthetic Methods for 2,3,5,6-Tetraphenyl-4H-pyran-4-one

| Method | Starting Materials/Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Friedrich and Bernhauer (1959) | Benzoic anhydride, Boric acid | 250 °C | Not specified acs.org |

| Yates and Weisbach (1963) | Deoxybenzoin, Phosgene | Toluene, Reflux, 75 min | 8.5 acs.org |

Mechanistic Organic Chemistry and Reactivity of 3,5 Diphenyl 4h Pyran 4 One

Photoreactions and Photoisomerization Processes

The photochemistry of 4H-pyran-4-ones is a well-studied area, revealing complex reaction pathways that are highly dependent on the substitution pattern and the reaction conditions.

The irradiation of certain 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones has been shown to induce a photochemical rearrangement to the isomeric 2H-pyran-2-ones. rsc.orgrsc.org For instance, the irradiation of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one in acetonitrile (B52724) with a quartz filter resulted in a 67% yield of 4,5-dimethyl-3,6-diphenyl-2H-pyran-2-one. rsc.org Similarly, irradiating 2,3,5,6-tetraphenyl-4H-pyran-4-one in methylene (B1212753) chloride through a Pyrex filter yielded the corresponding 3,4,5,6-tetraphenyl-2H-pyran-2-one in 42% yield. rsc.org

The proposed mechanism for this transformation is analogous to the photochemical rearrangements observed in cyclohexa-2,5-dienones. rsc.org It is suggested that the reaction proceeds through the initial rearrangement of the 4H-pyran-4-one to a 4,5-epoxycyclopent-2-enone derivative, which then undergoes a subsequent photochemical conversion to the final 2H-pyran-2-one product. rsc.org The presence of bulky substituents at the 2- and 6-positions, such as phenyl groups, appears to be crucial for this pathway, as they can prevent the more common photodimerization reaction. rsc.org

| Starting Material | Solvent | Filter | Product | Yield (%) | Reference |

| 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one | Acetonitrile | Quartz | 4,5-Dimethyl-3,6-diphenyl-2H-pyran-2-one | 67 | rsc.org |

| 2,3,5,6-Tetraphenyl-4H-pyran-4-one | Methylene Chloride | Pyrex | 3,4,5,6-Tetraphenyl-2H-pyran-2-one | 42 | rsc.org |

While substituted 3,5-diphenyl-4H-pyran-4-ones can undergo rearrangement, simpler 4H-pyran-4-ones or those with less steric hindrance tend to yield photodimers upon irradiation. rsc.org For example, 2,6-diphenyl-4H-pyran-4-one, when irradiated in benzene, forms a dimeric product. oup.com The structure of these dimers is typically a head-to-tail cage-like structure. oup.com The steric bulk of substituents at positions 2 and 6 in 3,5-diphenyl-4H-pyran-4-one derivatives can prevent this photodimerization, allowing other photochemical pathways to become dominant. rsc.org

In addition to rearrangement and dimerization, other photoproducts can be formed depending on the solvent and atmosphere. Irradiation of 2,6-diphenyl-4H-pyran-4-one in alcohols like methanol (B129727) or ethanol (B145695) in the presence of oxygen leads to photooxidized products, namely benzoic acid and the corresponding benzoylacetic acid ester. oup.com In one specific study, irradiating 2,6-diphenyl-4H-pyran-4-one in methanol yielded benzoic acid (48%) and methyl benzoylacetate (8%). oup.com

The photolysis of 4,4-diphenyl-γ-pyran has been shown to produce a di-π-methane rearrangement product, trans-endo-5,6-diphenyl-2-oxabicyclo[3.1.0]hexene, as the primary photoproduct. cdnsciencepub.com This further illustrates the diverse photochemical reactivity of the pyranone skeleton.

Ring-Opening and Rearrangement Pathways

Beyond photochemical reactions, the 4H-pyran-4-one ring system can undergo various ring-opening and rearrangement reactions, often triggered by specific reagents or structural modifications.

The Grob fragmentation is an elimination reaction involving the cleavage of a neutral aliphatic chain into three fragments. wikipedia.org While direct examples for 3,5-diphenyl-4H-pyran-4-one are not prevalent, derivatives of related pyranone systems have been designed to undergo this type of fragmentation. This strategy is often employed in the synthesis of complex molecules, where the pyranone serves as a precursor to a system that can undergo a programmed fragmentation. nih.gov For instance, a Grob fragmentation was a key step in a synthetic strategy towards Waixenicin A, where a pyranone-derived intermediate was designed to fragment and reveal a nine-membered ring. nih.gov The success of such a fragmentation depends on the stereoelectronic alignment of the bonds involved in the cleavage. acs.org

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org In pyranone chemistry, these rearrangements can be thermally or photochemically induced. For example, the thermal rearrangement of certain 4-substituted pyran-2-ones can proceed through a rsc.orgrsc.org sigmatropic shift of an intermediate, leading to the formation of fused heterocyclic systems. arkat-usa.org Computational studies on 6-halopyrones have detailed a tandem process involving electrocyclic ring opening, rotation, and sigmatropic shifts that result in the migration of substituents. researchgate.net While specific studies on sigmatropic shifts of 3,5-diphenyl-4H-pyran-4-one itself are limited, the principles governing these rearrangements in related pyranone structures are well-established and suggest potential reactivity for appropriately substituted derivatives. d-nb.infoacs.org

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of the 4H-pyran-4-one ring, with its electron-withdrawing carbonyl group and conjugated system, makes it susceptible to attack by both nucleophiles and electrophiles at different positions.

The pyrone ring can be opened by strong nucleophiles. For example, derivatives of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one readily undergo nucleophilic substitution reactions at the bromomethyl groups with various nucleophiles such as phenols, alcohols, and thiols. nih.govmdpi.comasianpubs.org This has been utilized to synthesize a variety of podands and crown ether derivatives. nih.govmdpi.com For example, reaction with o-nitrophenol, 8-hydroxyquinoline (B1678124), and 2-hydroxymethyl pyridine (B92270) have been reported. nih.gov

The carbonyl group at the 4-position deactivates the ring towards electrophilic substitution but activates the α and γ positions to the ring oxygen for nucleophilic attack. Conversely, the oxygen atom in the ring can be protonated or coordinated to a Lewis acid, which can facilitate further reactions. The synthesis of various substituted 4H-pyran-4-ones often involves the cyclization of 1,5-diaryl-1,3,5-pentanetriones, which are themselves formed from the condensation of benzoate (B1203000) esters and acetone, highlighting the electrophilic nature of the carbonyl carbons in the precursors. lookchem.com Furthermore, the synthesis of functionalized 4H-pyran-4-ones can be achieved through formal [3+3] annulation reactions where the pyranone ring is constructed from electrophilic and nucleophilic synthons. amazonaws.com

Nucleophilic Additions and Substitutions on the Pyranone Ring

The 4H-pyran-4-one ring possesses electrophilic centers at the C-2, C-6, and carbonyl carbon positions. However, direct nucleophilic attack on the ring of unsubstituted 4-pyrones can be challenging and may lead to ring-opening transformations rather than simple addition or substitution. nih.gov The reactivity is often explored through derivatives where functional groups on the pyranone ring serve as handles for nucleophilic reactions.

Research has extensively utilized derivatives such as 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one to study nucleophilic substitution reactions. In these cases, the bromomethyl groups are highly susceptible to substitution by various nucleophiles, leading to the formation of new podands and crown ether derivatives. nih.govmdpi.commdpi.com These reactions typically proceed via an S_N2 mechanism, where nucleophiles displace the bromide leaving group.

Examples include reactions with phenoxides, alkoxides, and nitrogen-based nucleophiles. For instance, the reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with salicylaldehyde, 2-nitrophenol, or 8-hydroxyquinoline in the presence of a base like sodium hydroxide (B78521) yields the corresponding ether-linked podands. nih.gov Similarly, reactions with 2-methoxyethanol (B45455) or 2-hydroxymethyl pyridine in the presence of sodium hydride produce new podand structures. nih.govmdpi.com Sulfur-containing nucleophiles, such as 8-mercaptoquinoline, have also been successfully employed to synthesize sulfur-possessing podands. asianpubs.org

| Starting Material | Nucleophile | Base/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 2-Nitrophenol | NaOH / EtOH, H₂O | 3,5-Bis(2-nitrophenoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 47 | nih.gov |

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 8-Hydroxyquinoline | NaOH / EtOH, H₂O | 3,5-Bis(quinolin-8-yloxymethyl)-2,6-diphenyl-4H-pyran-4-one | 54 | nih.gov |

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 2-Hydroxymethyl pyridine | NaH / THF | 3,5-Bis-(2-pyridylmethoxymethyl)-2,6-diphenyl-4H-pyron-4-one | 67.5 | nih.gov |

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 2-Methoxyethanol | NaH / THF | 3,5-Bis(methoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 62.5 | mdpi.com |

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 8-Mercaptoquinoline hydrochloride | NaH / THF | 2,6-Bis(quinoline-8-mercaptomethyl)-3,5-diphenyl-4H-pyran-4-one | - | asianpubs.org |

Electrophilic Activation and Transformations

The synthesis of the 4H-pyran-4-one core often involves reactions that rely on the electrophilic activation of precursors. One notable method is the convergent synthesis of γ-pyrones from β-ketoacids, which proceeds through an unprecedented decarboxylative auto-condensation. nih.gov This transformation is facilitated by a potent electrophilic activator, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). The activator is believed to react with the enol form of the β-ketoacid to generate a highly electrophilic intermediate, which then undergoes condensation with another molecule of the ketoacid, followed by cyclization and aromatization to afford the γ-pyrone structure. nih.gov This strategy has been successfully applied to synthesize various aryl- and alkyl-disubstituted γ-pyrones. nih.gov

Another synthetic approach involves a formal [3+3] annulation, where alkynyl acylammoniums act as electrophilic three-carbon synthons. amazonaws.com This method provides access to functionalized 4H-pyran-4-ones through the reaction of these electrophilic precursors with suitable three-carbon nucleophilic partners, demonstrating another pathway where electrophilic activation is key to forming the pyranone ring. amazonaws.com

Transition Metal-Mediated and Cascade Reactions

The versatility of the pyranone scaffold is further highlighted by its involvement in transition metal-catalyzed reactions and complex cascade sequences, enabling the construction of highly functionalized and intricate molecular architectures.

Palladium-Catalyzed Difunctionalization of Alkyne Precursors

Palladium catalysis offers a powerful tool for the synthesis of polysubstituted γ-pyrones from simple precursors. A highly effective method involves the palladium-catalyzed annulation of internal alkynes with halogen- or triflate-containing α,β-unsaturated esters. sci-hub.se This reaction provides a regioselective route to 3,4,5-trisubstituted γ-pyrones. The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the vinylic carbon-halogen bond, followed by insertion of the alkyne. The subsequent intramolecular acylpalladation onto the ester carbonyl group forms a seven-membered palladacyclic intermediate, which then undergoes reductive elimination to yield the pyrone product and regenerate the palladium(0) catalyst. sci-hub.se

The regioselectivity of the alkyne insertion is primarily controlled by steric factors, with the larger substituent of the alkyne typically orienting itself adjacent to the less sterically demanding palladium center. sci-hub.se This methodology is compatible with a wide range of functional groups on both the alkyne and the ester substrate, providing access to pyrones with aryl, silyl, and hindered alkyl groups. sci-hub.se

| Vinylic Halide/Triflate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl (Z)-3-iodo-2-phenyl-2-propenoate | Diphenylacetylene | Pd(OAc)₂, PPh₃, Et₃N | Methyl 4-oxo-2,3,5,6-tetraphenyl-4H-pyran-3-carboxylate | 85 | sci-hub.se |

| Methyl (Z)-3-iodo-2-phenyl-2-propenoate | 1-Phenyl-1-propyne | Pd(OAc)₂, PPh₃, Et₃N | Mixture of regioisomers | 72 | sci-hub.se |

| Methyl (Z)-3-iodo-2,3-diphenyl-2-propenoate | 4-Octyne | Pd(OAc)₂, PPh₃, Et₃N | Methyl 5,6-diphenyl-4-oxo-2,3-dipropyl-4H-pyran-3-carboxylate | 84 | sci-hub.se |

| 3-Iodo-2-cyclohexen-1-one | Diphenylacetylene | Pd(OAc)₂, PPh₃, Et₃N | 2,3-Diphenyl-5,6,7,8-tetrahydro-4H-chromen-4-one | 85 | sci-hub.se |

Cascade Reaction Sequences for Spiro Core Construction

The 4H-pyran-4-one framework serves as a valuable building block in cascade reactions for the stereoselective synthesis of complex spiro compounds. unimi.it These compounds, characterized by two rings connected through a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. unimi.it

An example is the organocatalytic domino Knoevenagel-Michael cyclization sequence used to construct spiro[4H-pyran-3,3′-oxindoles]. unimi.it This reaction involves the condensation of an isatin-derived methyleneindolinone with a suitable active methylene compound, followed by an intramolecular Michael addition and cyclization. The pyranone moiety is formed in a highly controlled manner, leading to the creation of a quaternary spiro center with excellent yield and stereoselectivity. unimi.it Such cascade reactions are highly efficient as they allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, minimizing waste and purification steps.

Advanced Spectroscopic and Analytical Characterization of 3,5 Diphenyl 4h Pyran 4 One Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3,5-diphenyl-4H-pyran-4-one compounds, offering detailed insight into the proton and carbon environments within the molecule.

¹H NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 3,5-diphenyl-4H-pyran-4-one, the spectra consistently show characteristic signals for the phenyl group protons, typically as a multiplet in the range of δ 7.1-7.8 ppm. arkat-usa.orgmdpi.comchem-soc.si The protons on the substituents at the 2- and 6-positions of the pyranone ring give distinct signals that are crucial for confirming structural modifications. For instance, methyl protons (-CH₃) appear as a singlet around δ 2.20-2.40 ppm, while methylene (B1212753) protons adjacent to an oxygen (-CH₂O-) are observed around δ 4.30-5.20 ppm. arkat-usa.orgmdpi.com Aldehydic protons (-CHO) are highly deshielded and appear as singlets at approximately δ 9.6-9.8 ppm. arkat-usa.orgasianpubs.org

| Compound | Phenyl Protons (δ ppm) | Substituent Protons (δ ppm) | Reference |

|---|---|---|---|

| 2-Bromomethyl-3,5-diphenyl-6-methyl-4H-pyran-4-one | 7.15-7.33 (m, 10H) | 2.20 (s, 3H, -CH₃), 4.13 (s, 2H, -CH₂Br) | arkat-usa.org |

| 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde | 7.45 (m, 10H) | 2.41 (s, 3H, -CH₃), 9.80 (s, 1H, -CHO) | arkat-usa.org |

| 2,6-Bis(acetoxymethyl)-3,5-diphenyl-4H-pyran-4-one | 7.35 (s, 10H) | 2.08 (s, 6H, CH₃COO-), 4.90 (s, 4H, -CH₂O-) | arkat-usa.org |

| 2,6-Dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one (in DMSO) | 7.40 (s, 10H) | 9.69 (s, 2H, -CHO) | asianpubs.org |

| 2,6-Di(aminoxymethyl)-3,5-diphenyl-4H-pyran-4-one | 7.23 (m, 10H) | 4.64 (s, 4H, -CH₂O-), 5.37 (br, 4H, -NH₂) | mdpi.com |

¹³C NMR spectroscopy complements ¹H NMR by mapping the carbon skeleton of the molecule. A highly characteristic signal in all 3,5-diphenyl-4H-pyran-4-one compounds is the resonance of the C-4 carbonyl carbon, which appears significantly downfield (δ 176-185 ppm) due to its deshielded environment. arkat-usa.org The carbons of the pyran ring (C-2, C-3, C-5, C-6) and the phenyl rings also show distinct signals. For example, the phenyl-substituted C-3 and C-5 carbons typically resonate around δ 123-136 ppm, while the carbons at C-2 and C-6 appear further downfield. arkat-usa.org The specific chemical shifts of substituent carbons provide definitive evidence for the presence of groups like methyl (-CH₃), hydroxymethyl (-CH₂OH), or acetoxymethyl (-CH₂OAc). arkat-usa.org

| Compound | C-4 (C=O) (δ ppm) | Pyran Ring Carbons (δ ppm) | Phenyl Carbons (δ ppm) | Substituent Carbons (δ ppm) | Reference |

|---|---|---|---|---|---|

| 2-Bromomethyl-3,5-diphenyl-6-methyl-4H-pyran-4-one | 176.5 | 123.0 (C-5), 128.0 (C-3), 157.0 (C-6), 159.0 (C-2) | 128.5-130.0 | 16.0 (-CH₃), 26.0 (-CH₂Br) | arkat-usa.org |

| 2,6-Bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one | 176.5 | 128.5 (C-3, C-5), 157.0 (C-2, C-6) | 128.0-131.0 | 58.5 (-CH₂O-) | arkat-usa.org |

| 2,6-Dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one (in Acetone-d₆) | 184.8 | 136.1 (C-3, C-5), 152.5 (C-2, C-6) | 128.4, 128.9, 130.3, 131.5, 134.5 | 206.5 (-CHO) | arkat-usa.org |

| 3,5-Bis[(2-formylphenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one | 179.4 | 122.3, 167.3 | 126.4, 129.4, 129.9, 132.5, 137.0 | 62.9 (-CH₂O-), 191.1 (-CHO) | mdpi.commdpi.com |

In cases where ¹³C NMR spectra are difficult to interpret directly, such as with compounds exhibiting low solubility, two-dimensional (2D) NMR techniques are employed. rsc.org Heteronuclear Multiple Quantum Coherence (HMQC) is a powerful 2D method used to establish correlations between directly bonded ¹H and ¹³C nuclei. This technique is invaluable for definitively assigning carbon signals by correlating them to their attached, and often more easily assigned, protons. For example, research on certain complex pyran derivatives utilized HMQC to determine ¹³C chemical shifts, confirming the structural framework by linking specific proton and carbon resonances. rsc.org

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For all 3,5-diphenyl-4H-pyran-4-one compounds, the most prominent and diagnostic absorption band is the stretching vibration of the pyrone carbonyl group (C=O), which typically appears in the 1630–1660 cm⁻¹ region. arkat-usa.orgchem-soc.siasianpubs.org The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ range. mdpi.comirjet.net Additional functional groups introduced onto the pyranone core give rise to other characteristic bands, such as the broad -OH stretch in hydroxymethyl derivatives (~3400 cm⁻¹), the sharp C=O stretch of aldehyde groups (~1700 cm⁻¹), or the strong ester carbonyl stretch in acetoxy derivatives (~1750 cm⁻¹). arkat-usa.org

| Compound | Pyrone C=O Stretch | Other Key Stretches | Reference |

|---|---|---|---|

| 2-Bromomethyl-3,5-diphenyl-6-methyl-4H-pyran-4-one | 1630 | 3005, 2925 (C-H), 1582 (C=C) | arkat-usa.org |

| 2,6-Bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one | 1650 | 3401 (O-H, broad) | arkat-usa.org |

| 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde | 1645 | 1700 (Aldehyde C=O), 2925, 2810 (C-H) | arkat-usa.org |

| 2,6-Bis(acetoxymethyl)-3,5-diphenyl-4H-pyran-4-one | 1631 | 1754 (Ester C=O), 3023 (C-H) | arkat-usa.org |

| 2,6-Di(aminoxymethyl)-3,5-diphenyl-4H-pyran-4-one | 1640 | 3300, 3250, 3140 (N-H), 2960 (C-H) | mdpi.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). In the analysis of 3,5-diphenyl-4H-pyran-4-one derivatives, the molecular ion peak (M⁺) is typically observed, which directly corresponds to the molecular weight of the compound. arkat-usa.orgmdpi.comasianpubs.org For the parent compound, 3,5-diphenyl-4H-pyran-4-one (C₁₇H₁₂O₂), the calculated molecular weight is approximately 248.28 g/mol . chemsynthesis.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. The fragmentation pattern, although complex, can also yield structural information by showing the loss of specific side chains or fragments from the parent molecule.

| Compound | Molecular Formula | Observed m/z (M⁺) | Reference |

|---|---|---|---|

| 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde | C₁₉H₁₄O₃ | 290 | arkat-usa.orgasianpubs.org |

| 2,6-Dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one | C₁₉H₁₂O₄ | 304 | arkat-usa.orgasianpubs.org |

| 2,6-Bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one | C₁₉H₁₆O₄ | 308 | arkat-usa.org |

| 2,6-Bis(acetoxymethyl)-3,5-diphenyl-4H-pyran-4-one | C₂₃H₂₀O₆ | 392 | arkat-usa.org |

| 2,6-Di(aminoxymethyl)-3,5-diphenyl-4H-pyran-4-one | C₁₉H₁₈N₂O₄ | 338 | mdpi.comresearchgate.net |

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for verifying the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For novel synthesized derivatives of 3,5-diphenyl-4H-pyran-4-one, the experimentally determined percentages of C, H, and N must closely match the calculated values for the proposed structure, providing a final layer of confirmation for the compound's identity and purity. arkat-usa.orgmdpi.comasianpubs.org

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde | C₁₉H₁₄O₃ | C: 78.61, H: 4.86 | C: 78.49, H: 4.78 | arkat-usa.org |

| 2,6-Dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one | C₁₉H₁₂O₄ | C: 74.99, H: 3.97 | C: 75.12, H: 4.08 | arkat-usa.org |

| 2,6-Bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one | C₁₉H₁₆O₄ | C: 74.01, H: 5.23 | C: 74.5, H: 5.34 | arkat-usa.org |

| 2,6-Bis(acetoxymethyl)-3,5-diphenyl-4H-pyran-4-one | C₂₃H₂₀O₆ | C: 70.4, H: 5.14 | C: 70.81, H: 5.31 | arkat-usa.org |

| 2,6-Di(aminoxymethyl)-3,5-diphenyl-4H-pyran-4-one | C₁₉H₁₈N₂O₄ | C: 67.44, H: 5.36, N: 8.28 | C: 66.97, H: 5.27, N: 8.20 | mdpi.com |

| 3,5-Di(aminoxymethyl)-2,6-diphenyl-4H-pyran-4-one | C₁₉H₁₈N₂O₄ | C: 67.44, H: 5.36, N: 8.28 | C: 67.28, H: 5.23, N: 8.30 | chem-soc.siresearchgate.net |

Electronic and Luminescence Spectroscopy (UV-Vis, Fluorescence)

No specific experimental data regarding the UV-Vis absorption or fluorescence properties of 3,5-diphenyl-4H-pyran-4-one could be located in the reviewed literature. Research in this area has predominantly focused on derivatives, which exhibit a range of photophysical behaviors.

For context, studies on related pyranone structures show varied spectroscopic properties. For instance, the parent 4H-pyran-4-one has a forbidden nπ* electronic transition near 353 nm (28,360 cm⁻¹). nih.gov Derivatives such as dicyanomethylene-4H-pyrans (DCMs) are known for their strong intramolecular charge transfer (CT) characteristics, leading to significant solvatochromic shifts and fluorescence in the near-infrared region. nih.govmdpi.com Some complex pyran derivatives have been investigated for aggregation-induced emission (AIE) or, conversely, aggregation-caused quenching (ACQ). mdpi.comnih.gov For example, 2,3,4,5-tetraphenyl-4H-pyran-4-one, a related but more substituted compound, exhibits ACQ with a very low fluorescence quantum yield of 0.011. mdpi.com

However, without direct experimental measurement, these properties cannot be extrapolated to 3,5-diphenyl-4H-pyran-4-one.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic structure for 3,5-diphenyl-4H-pyran-4-one has not been reported in the Cambridge Structural Database (CSD) or other available literature. Therefore, detailed information on its solid-state conformation, including bond lengths, bond angles, and crystal packing, is not available.

X-ray diffraction studies have been performed on related molecules. The crystal structure of the isomer 2,6-diphenyl-4H-pyran-4-one is known, as are the structures of more complex derivatives. researchgate.netacs.org These studies reveal information about the planarity of the pyranone ring and the dihedral angles of the phenyl substituents in those specific molecules. For example, in the solid state, the core of 2,3,4,5-tetraphenyl-4H-pyran-4-one is planar. acs.org However, these structural parameters are unique to each compound and cannot be reliably assigned to 3,5-diphenyl-4H-pyran-4-one without experimental verification.

Theoretical and Computational Investigations of 3,5 Diphenyl 4h Pyran 4 One

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the molecular and electronic characteristics of organic compounds like 3,5-diphenyl-4H-pyran-4-one.

Density Functional Theory (DFT) for Ground State Geometry and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3,5-diphenyl-4H-pyran-4-one, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311+G(3df,2p)), are utilized to determine its most stable three-dimensional arrangement in the ground state. researchgate.net These calculations can predict key geometrical parameters.

Theoretical studies on related 4H-pyran-4-one derivatives have revealed that the pyranone core tends to be planar, with the phenyl substituents adopting twisted conformations to minimize steric hindrance. metu.edu.tracs.org The degree of this twisting, defined by the dihedral angles between the pyranone ring and the phenyl rings, is a critical factor influencing the molecule's electronic properties and potential for intermolecular interactions. For instance, in the solid state, a "butterfly" conformation of the phenyl rings may be favored. metu.edu.tracs.org

Table 1: Representative Calculated Geometrical Parameters for a 4H-Pyran-4-one Derivative

The following table is illustrative and based on typical findings for similar structures, as specific data for 3,5-diphenyl-4H-pyran-4-one was not available in the search results.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-O (ring) Bond Length | ~1.37 Å |

| C-C (phenyl) Bond Length | ~1.40 Å |

| Dihedral Angle (Pyran-Phenyl) | 30-50° |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Characterization

To understand the photophysical properties of 3,5-diphenyl-4H-pyran-4-one, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method allows for the calculation of electronic transition energies, which correspond to the wavelengths of light the molecule absorbs to move to an excited state.

TDDFT calculations can predict the absorption maxima (λmax) and help assign the nature of the electronic transitions (e.g., π→π* or n→π*). These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra. For similar tetraphenyl-pyran-4-one structures, TDDFT has been used to analyze their excited states and understand their luminescence properties. metu.edu.tracs.org

Reaction Mechanism Elucidation and Energetic Profiling

Computational chemistry is also a powerful tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates.

Computational Pathways for Cyclization and Rearrangement Processes

The synthesis of the 4H-pyran-4-one core often involves cyclization reactions. scielo.br DFT calculations can be used to model the step-by-step mechanism of these transformations. For instance, in the synthesis of related pyran derivatives, computational studies have helped to validate proposed reaction intermediates formed during Knoevenagel condensation and subsequent Michael addition and cyclization steps. These studies can elucidate the role of catalysts and reaction conditions in directing the outcome of the synthesis. Furthermore, computational methods have been applied to understand unexpected rearrangements, such as the transformation of 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile into 2,7-naphthyridine (B1199556) derivatives, by mapping out the ring-opening and subsequent ring-closing pathways. researchgate.net

Calculation of Reaction Free Energies and Transition States

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the high-energy structures that connect reactants to products. Computational methods can locate these transition states and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete energetic profile of the reaction can be constructed. This allows for the determination of whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and provides a quantitative measure of the kinetic barriers involved. For example, in the study of the thermal decomposition of dihydropyran derivatives, kinetic and thermodynamic parameters were calculated to understand the influence of substituents on the activation free energy. researchgate.net

Prediction and Interpretation of Spectroscopic Phenomena

Computational methods are widely used to predict and interpret various types of spectra, providing a bridge between the molecular structure and the experimental data.

For 3,5-diphenyl-4H-pyran-4-one, DFT calculations can be used to compute vibrational frequencies. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. This is a common practice in the characterization of new pyran derivatives. bohrium.com

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net By comparing the calculated chemical shifts with the experimental NMR data, the structural assignment of the molecule can be confirmed. researchgate.netresearchgate.netresearchgate.net These computational predictions are particularly useful for complex molecules where spectral interpretation can be challenging.

The optical properties of 3,5-diphenyl-4H-pyran-4-one and its derivatives in the aggregated state are a subject of significant interest, primarily driven by their potential applications in optoelectronics and sensing. Computational analysis provides a molecular-level understanding of the phenomena of aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ), which dictate the material's performance.

Computational Analysis of Aggregation-Dependent Optical Properties

Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the structure-property relationships that govern the aggregation-dependent optical behavior of pyran-based fluorophores. These investigations often focus on how intermolecular interactions and conformational changes in the aggregated state influence the electronic excited states and their decay pathways.

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. The prevailing mechanism for AIE is the restriction of intramolecular motions (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). nih.gov In solution, excited molecules can dissipate energy through non-radiative pathways facilitated by the free rotation and vibration of their components. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and promotes radiative decay, i.e., fluorescence. nih.govpku.edu.cn

For derivatives of 3,5-diphenyl-4H-pyran-4-one, computational studies have shown that strategic structural modifications can induce AIE. For instance, the introduction of bulky phenyl rings at the 3 and 5 positions of the 4H-pyran skeleton can transform a molecule from being aggregation-caused quenching (ACQ)-active to AIE-active. researchgate.netresearchgate.net This transformation is attributed to the increased steric hindrance which results in a more twisted molecular conformation. researchgate.netresearchgate.netacs.org This twisted structure inhibits the detrimental π-π stacking in the solid state that often leads to fluorescence quenching.

A key factor in promoting AIE is the creation of a highly twisted molecular conformation. researchgate.netacs.org Computational models can quantify this twist, for example, by calculating the dihedral angles between the pyran core and the appended phenyl rings. Research on related pyran derivatives has demonstrated that designing molecules that crystallize in monomeric or π-dimer aggregates with significantly different emission properties can be guided by polymorph prediction. chinesechemsoc.org

| Computational Method | Application in AIE Analysis | Key Findings for Pyran Derivatives |

| Density Functional Theory (DFT) | Geometry optimization of ground state in solution and aggregate phase. | Reveals twisted molecular conformations due to steric hindrance from phenyl groups. researchgate.netresearchgate.netacs.org |

| Time-Dependent DFT (TDDFT) | Calculation of excited state energies and transition properties. | Predicts higher fluorescence quantum yields in the aggregated state due to blocked non-radiative decay channels. acs.org |

| Polymorph Prediction | Guiding the design of materials with specific crystalline packing. | Suggests that 4H-pyran-4-one derivatives can form different emissive aggregates. chinesechemsoc.org |

In contrast to AIE, aggregation-caused quenching is a more common phenomenon where fluorescence intensity decreases upon aggregation. pku.edu.cn This is often due to the formation of non-emissive H-aggregates, which are characterized by strong intermolecular π-π stacking interactions. These interactions lead to the formation of excimers or other species that decay non-radiatively. mdpi.com

Interestingly, theoretical and experimental studies on 2,3,4,5-tetraphenyl-4H-pyran-4-one (TPPO), a molecule structurally similar to derivatives of 3,5-diphenyl-4H-pyran-4-one, revealed surprising ACQ behavior despite its resemblance to known AIE-active molecules. nih.govacs.org Computational investigations using TDDFT were employed to understand this unexpected outcome. nih.govacs.orgmetu.edu.tr

The theoretical analysis of TPPO considered two primary conformations of the phenyl rings: a "butterfly" and a "propeller" shape. nih.govacs.org In solution, the rotation of these rings is nearly barrier-free, allowing for rapid switching between conformations. acs.org The calculations suggested that the ACQ behavior could not be satisfactorily explained by the conventional RIM mechanism. nih.govacs.org Instead, a bimolecular quenching mechanism involving intermolecular, non-radiative internal conversion was proposed. acs.org This highlights that subtle differences in molecular structure and intermolecular interactions, which can be elucidated through computational chemistry, determine whether a compound exhibits AIE or ACQ. nih.gov

The fluorescence quantum yield of TPPO was found to be very low (0.011), and the fluorescence was observed to attenuate as the water percentage in a THF/H₂O mixture increased, which is a hallmark of ACQ. nih.govacs.org The solid-state fluorescence was also not noticeable. acs.org These experimental findings were rationalized by the TDDFT calculations, which provided a deeper understanding of the excited-state dynamics. acs.org

| Parameter | Observation in an ACQ-type Pyran Derivative (TPPO) | Computational Insight (TDDFT) |

| Fluorescence in Solution/Aggregate | Attenuation of fluorescence as water fraction increases in THF/H₂O. nih.govacs.org | Suggests a bimolecular quenching mechanism and intermolecular non-radiative internal conversion. acs.org |

| Quantum Yield | Low (0.011). nih.govacs.org | Consistent with efficient non-radiative decay pathways in the aggregated state. |

| Solid-State Emission | Not noticeable. acs.org | Supports the dominance of quenching mechanisms in the solid state. |

| Molecular Conformation | Butterfly and propeller geometries of phenyl rings with nearly free rotation in solution. nih.govacs.org | The rapid conformational changes in solution and specific intermolecular interactions in the aggregate favor non-radiative decay. acs.org |

Advanced Research Applications of 3,5 Diphenyl 4h Pyran 4 One in Chemical Science

Applications in Materials Chemistry and Suprolecular Systems

The unique structural and electronic properties of the 4H-pyran-4-one scaffold have positioned it as a valuable building block in the realm of materials science. The presence of a carbonyl group, an ether linkage, and the potential for extensive π-conjugation through appended aryl substituents make 3,5-diphenyl-4H-pyran-4-one and its derivatives attractive candidates for a range of advanced applications. These include the design of sophisticated ligands for metal ion coordination, the development of novel optoelectronic materials with tunable properties, and the creation of specialized molecules for environmental remediation.

Ligand Design for Metal Complexation and Ion Selectivity

The 4H-pyran-4-one core, with its embedded oxygen atoms, presents potential coordination sites for metal ions. While direct studies on the metal complexation behavior of 3,5-diphenyl-4H-pyran-4-one are not extensively documented, the broader class of pyran-4-one derivatives has been recognized for its ligand capabilities. The strategic placement of additional donor groups on the pyran-4-one framework can lead to the formation of multidentate ligands with high affinity and selectivity for specific metal ions.

Derivatives of 4H-pyran-4-one can be functionalized to create podands, which are acyclic ligands with multiple coordination sites. These podands can effectively encapsulate metal cations, with the selectivity being influenced by the nature and arrangement of the donor atoms. For instance, the introduction of soft donor atoms like sulfur into the side arms of a pyran-4-one-based podand can enhance its affinity for soft heavy metal ions. asianpubs.org

The table below illustrates the types of donor groups that can be incorporated into pyran-4-one-based ligands to achieve specific metal ion interactions.

| Ligand Type | Donor Atoms | Potential Target Metal Ions |

| Polyether Podands | Oxygen | Alkali and Alkaline Earth Metals |

| Thioether Podands | Sulfur, Oxygen | Transition and Heavy Metals |

| Aza-Podands | Nitrogen, Oxygen | Transition Metals |

Development of Optoelectronic Materials

The photophysical properties of 4H-pyran-4-one derivatives have garnered significant interest for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The core structure allows for the creation of donor-π-acceptor (D-π-A) type chromophores, which are known for their strong intramolecular charge transfer (ICT) characteristics. rsc.org This ICT process is fundamental to their fluorescent properties.

Recent research on tetra-aryl-substituted 4H-pyran derivatives has revealed promising phenomena such as aggregation-induced emission (AIE) and mechanochromic (MC) behavior. rsc.org AIE is a process where non-emissive molecules in solution become highly luminescent upon aggregation in the solid state. nih.gov MC refers to the change in fluorescence color upon the application of mechanical force. A study on 2,3,4,6-tetraaryl-4H-pyran derivatives demonstrated that the introduction of strong electron-donating groups, such as triphenylamine, can lead to red-shifted solvatochromic activity and AIE effects. rsc.org One such derivative exhibited a rare bathochromic (red-shifted) mechanochromic activity, where the fluorescence was enhanced and shifted to a longer wavelength upon grinding, a phenomenon attributed to a crystalline-to-amorphous phase transition. rsc.org

The following table summarizes the photophysical properties of a representative tetra-aryl-4H-pyran derivative (PR-TPA) from a recent study. rsc.org

| Property | Value |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Absorption Max (λabs) | 398 nm |

| Emission Max (λem) | 550 nm |

| Fluorescence Quantum Yield (ΦF) in THF | 0.02 |

| Fluorescence Quantum Yield (ΦF) in aggregated state (90% water in THF) | 0.25 |

| Mechanochromic Shift | Red-shifted emission upon grinding |

These findings underscore the potential of designing 3,5-diphenyl-4H-pyran-4-one derivatives with tailored solid-state emission properties for applications in OLEDs, sensors, and data storage. rsc.orgnih.gov

Heavy Metal Adsorption (Podand Derivatives)

Derivatives of 3,5-diphenyl-4H-pyran-4-one have been specifically investigated for their potential in environmental remediation, particularly in the adsorption of heavy metals. By introducing functional groups capable of chelating metal ions, the 4H-pyran-4-one scaffold can be transformed into a highly effective adsorbent.

A notable example involves the synthesis of a podand derivative from 2,6-dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one. researchgate.net This was achieved through an imination reaction with 2-aminophenol (B121084), resulting in a podand with multiple coordination sites. researchgate.net The resulting molecule, 2,6-bis((E)-(2-hydroxyphenylimino)methyl)-3,5-diphenyl-4H-pyran-4-one, demonstrated potential as a good adsorbent for the removal of heavy metals. researchgate.net The synthesis of such podands is often straightforward and can be achieved in high yields. researchgate.netnih.gov

The table below outlines the key features of a 3,5-diphenyl-4H-pyran-4-one based podand designed for heavy metal adsorption.

| Podand Derivative | Functional Groups for Chelation | Synthesis Method | Potential Application |

| 2,6-bis((E)-(2-hydroxyphenylimino)methyl)-3,5-diphenyl-4H-pyran-4-one | Imine, Hydroxyl, Carbonyl | Imination of a dicarboxaldehyde precursor with 2-aminophenol | Heavy metal removal from aqueous solutions |

Further research into the synthesis of various pyrone podands, including those with sulfur-containing end groups, could expand their application in selective heavy metal extraction. asianpubs.orgnih.gov

Utility as Key Intermediates in Complex Organic Synthesis

The 4H-pyran-4-one ring system is a versatile scaffold in organic synthesis, serving as a precursor for a variety of more complex molecular architectures. The reactivity of the pyranone ring, particularly its susceptibility to ring-opening and rearrangement reactions, allows for its transformation into other heterocyclic systems and as a foundational element for the construction of larger aromatic structures.

Precursors for Diverse Heterocyclic Scaffolds

The 3,5-diphenyl-4H-pyran-4-one framework can be chemically manipulated to yield a range of other heterocyclic compounds. One common transformation involves the reaction of the pyranone with an amine source, leading to the corresponding pyridin-4-one. This conversion effectively replaces the oxygen atom in the pyran ring with a nitrogen atom. For example, 1,5-diphenylpentane-1,3,5-trione, a precursor to 3,5-diphenyl-4H-pyran-4-one, can be converted into 5-benzoyl-2-phenylpyridin-4(1H)-one by reaction with ammonium (B1175870) chloride. clockss.orgresearchgate.net

In a more unexpected transformation, a 3,5-diphenyl-4H-pyran derivative was found to undergo a ring-opening and subsequent intramolecular ring-closing mechanism in the presence of n-butylamine to form a novel 4,5-diphenyl-2,7-naphthyridine derivative. sci-hub.se This highlights the potential of the 4H-pyran framework to serve as a latent diene or other reactive intermediate for the construction of complex, fused heterocyclic systems.

The following table provides examples of heterocyclic scaffolds that can be synthesized from 3,5-diphenyl-4H-pyran-4-one or its immediate precursors.

| Starting Material | Reagent | Resulting Heterocycle |

| 1,5-Diphenylpentane-1,3,5-trione | Ammonium chloride | 5-Benzoyl-2-phenylpyridin-4(1H)-one clockss.orgresearchgate.net |

| 3,5-Diphenyl-4H-pyran derivative | n-Butylamine | 4,5-Diphenyl-2,7-naphthyridine derivative sci-hub.se |

Building Blocks for Polyaromatic Hydrocarbons

While the direct use of 3,5-diphenyl-4H-pyran-4-one as a building block for the synthesis of polyaromatic hydrocarbons (PAHs) is not extensively reported in the literature, its structural components suggest potential synthetic pathways. nih.govresearchgate.netnih.gov PAHs are a class of organic compounds consisting of two or more fused aromatic rings, and their synthesis often relies on cyclization and aromatization reactions. nih.govresearchgate.net

Theoretically, the pyranone ring could be envisioned to undergo a series of reactions, such as ring-opening followed by an intramolecular cyclization and subsequent aromatization, to form a new aromatic ring fused to the existing phenyl substituents. Such a transformation would likely require harsh reaction conditions, such as high temperatures and the presence of strong acids or catalysts, to drive the dehydration and aromatization steps.

The feasibility of such a synthetic route remains a topic for future investigation. The development of novel synthetic methodologies is crucial for expanding the library of available PAHs for applications in materials science and organic electronics. nih.gov

Conclusion and Future Perspectives in 3,5 Diphenyl 4h Pyran 4 One Research

Synthesis and Reactivity Paradigms

The construction of the 3,5-diphenyl-4H-pyran-4-one core and its subsequent chemical transformations are central to exploring its potential. Research has established several reliable synthetic routes and explored the reactivity of various functionalized derivatives.

Synthesis:

A convenient method for preparing 3,5-diaryl-4H-pyran-4-ones has been reported. tandfonline.com One notable approach involves the condensation of para, para-disubstituted dibenzyl ketones with acetic acid in the presence of polyphosphoric acid, which yields 2,6-dimethyl-3,5-bis(para-substituted phenyl)-4H-pyran-4-ones. tandfonline.com The parent compound, 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one, serves as a common starting material for further derivatization. researchgate.netarkat-usa.org

The synthesis of functionalized derivatives is crucial for expanding the chemical space of this scaffold. For instance, the Wohl-Ziegler bromination of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide provides access to 2-bromomethyl-3,5-diphenyl-6-methyl-4H-pyran-4-one and 2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one. arkat-usa.org These brominated intermediates are versatile handles for introducing further functionality.

Reactivity:

The reactivity of the 4-pyrone ring system and its substituents has been a subject of investigation. The pyrone ring itself can be converted into other heterocyclic systems. For example, 3,5-diaryl-4H-pyran-4-ones can be transformed into the corresponding 1-methyl-3,5-diaryl-4(1H)pyridones through reaction with methylamine. tandfonline.com

The bromomethyl derivatives are particularly useful for synthetic modifications. A convenient method has been developed to convert these bromo-compounds into hydroxymethyl and carboxaldehyde derivatives. researchgate.netarkat-usa.org This two-step process involves:

Acetoxylation: Reaction of the bromomethyl derivative with silver acetate (B1210297) in acetic acid to form the acetoxymethyl intermediate. researchgate.net

Hydrolysis and Oxidation: Subsequent hydrolysis yields the hydroxymethyl derivative, which can then be oxidized to the corresponding carboxaldehyde. researchgate.netarkat-usa.org

This pathway has been successfully used to synthesize compounds such as 3,5-diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde and 3,5-diphenyl-4-oxo-4H-pyran-2,6-dicarboxaldehyde. researchgate.net These aldehyde derivatives are, in turn, valuable intermediates for constructing more complex molecules, such as host macrocycles. arkat-usa.org

Advancements in Characterization and Computational Insights

The structural elucidation and understanding of the electronic properties of 3,5-diphenyl-4H-pyran-4-one derivatives are heavily reliant on modern spectroscopic techniques and computational chemistry.

Spectroscopic Characterization:

Researchers have characterized these compounds using a suite of analytical methods. The data obtained from these techniques are fully consistent with the proposed molecular structures. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for determining the precise arrangement of atoms. For example, in 3,5-diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde, the proton of the aldehyde group (-CHO) gives a characteristic singlet signal at δ 9.80 ppm in the 1H NMR spectrum. arkat-usa.org

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. The strong absorption band around 1645 cm-1 is characteristic of the C=O stretching vibration of the pyran-4-one ring, while the aldehyde C=O stretch appears at a higher frequency, around 1700 cm-1. arkat-usa.orgmdpi.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. For instance, the electron impact (EI) mass spectrum of 3,5-diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde shows the molecular ion peak (M+) at m/z 290. arkat-usa.org

The table below summarizes key characterization data for a representative derivative.

Table 1: Spectroscopic Data for 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde

| Technique | Observed Data | Reference |

|---|---|---|

| Melting Point | 188.9-189.4 ºC | arkat-usa.org |

| 1H NMR (CDCl3) | δ 2.41 (s, 3H, -CH3), 7.45 (m, 10H, Phenyl-H), 9.80 (s, 1H, -CHO) | arkat-usa.org |

| IR (cm-1) | 1700 (C=O, aldehyde), 1645 (C=O, pyrone), 3010, 2925, 2810 | arkat-usa.org |

| MS (EI, m/z) | 290 (M+) | arkat-usa.org |

Computational Insights:

While specific computational studies on 3,5-diphenyl-4H-pyran-4-one are not extensively detailed in the literature, research on analogous structures provides valuable insights. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding molecular structure, stability, and electronic properties. researchgate.netacs.org For example, studies on 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one have used DFT calculations to determine the stable conformations, finding that "chair" conformers are the most stable. researchgate.net Similarly, theoretical investigations into tetraphenyl-pyran-4-one have been employed to understand its conformational preferences and luminescence properties. acs.org These studies suggest that computational methods can be effectively applied to predict the geometry, reactivity, and photophysical properties of 3,5-diphenyl-4H-pyran-4-one, guiding future synthetic efforts and material applications.